molecular formula C16H22O7 B1244184 Hinokitiol glucoside CAS No. 162281-37-0

Hinokitiol glucoside

Cat. No. B1244184
CAS RN: 162281-37-0
M. Wt: 326.34 g/mol
InChI Key: IBEQWTPAYJQNDR-IBEHDNSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hinokitiol glucoside is a glycoside.

Scientific Research Applications

Biomedical Applications

Hinokitiol glucoside, derived from beta-thujaplicin (hinokitiol), shows promise in various biomedical applications. It has been found to inhibit platelet activation, which is crucial in atherothrombotic processes. This suggests its potential as a therapeutic agent for thromboembolic disorders (Lin et al., 2013). Additionally, hinokitiol exhibits cardioprotective effects by inhibiting GSK-3β and moderating autophagic activity, indicating its use in treating myocardial ischemia reperfusion injury (Xiao et al., 2022).

Dental and Oral Health

In the context of dental health, hinokitiol has demonstrated protective effects against periodontal bone loss in experimental periodontitis models. Its antibacterial and anti-inflammatory activities contribute to this protective effect, making it a potential candidate for periodontitis treatment (Hiyoshi et al., 2020). Moreover, hinokitiol has shown antimicrobial activity against oral pathogens and oral cancer cell lines, supporting its potential application in oral healthcare products (Shih et al., 2013).

Cancer Research

Hinokitiol has demonstrated antitumor properties in various cancer types. For instance, it induces cell death and inhibits cell migration in human cervical adenocarcinoma, suggesting its potential as a therapeutic agent for cervical carcinoma (Wang et al., 2020). It also exhibits antitumor effects in prostate carcinoma cell lines by disrupting androgen receptor signaling, highlighting its potential in prostate cancer therapy (Liu & Yamauchi, 2006).

Antimicrobial and Antifungal Applications

Hinokitiol has been effective against biofilm formation in fluconazole-resistant Candida species, showing its potential in treating and preventing biofilm-associated Candida infections (Kim et al., 2017). Furthermore, it inhibits the growth of melanoma cells and tumor formation in vivo, suggesting its application in melanoma treatment (Huang et al., 2015).

properties

CAS RN

162281-37-0

Molecular Formula

C16H22O7

Molecular Weight

326.34 g/mol

IUPAC Name

4-propan-2-yl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C16H22O7/c1-8(2)9-4-3-5-10(18)11(6-9)22-16-15(21)14(20)13(19)12(7-17)23-16/h3-6,8,12-17,19-21H,7H2,1-2H3/t12-,13-,14+,15-,16-/m1/s1

InChI Key

IBEQWTPAYJQNDR-IBEHDNSVSA-N

Isomeric SMILES

CC(C)C1=CC=CC(=O)C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

CC(C)C1=CC=CC(=O)C(=C1)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC(C)C1=CC=CC(=O)C(=C1)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hinokitiol glucoside
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Hinokitiol glucoside
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Hinokitiol glucoside
Reactant of Route 4
Hinokitiol glucoside
Reactant of Route 5
Hinokitiol glucoside
Reactant of Route 6
Hinokitiol glucoside

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